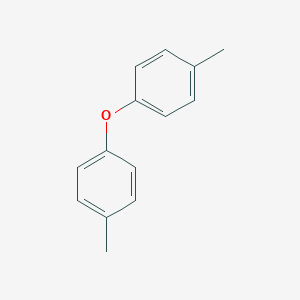

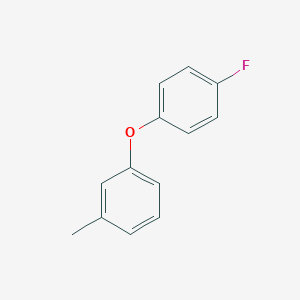

1-(4-氟苯氧基)-3-甲苯

描述

Synthesis Analysis

The synthesis of 1-(4-Fluorophenoxy)-3-methylbenzene can involve nucleophilic substitution reactions, where a fluorophenyl group is introduced to a methylbenzene structure through an oxy linkage. Studies involving similar fluorinated aromatic compounds provide insights into potential synthetic routes, highlighting methods such as aromatic nucleophilic substitution with fluorine-containing reagents and the manipulation of different functional groups to achieve the desired fluorophenoxy-methylbenzene structure (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-(4-Fluorophenoxy)-3-methylbenzene, such as fluorobenzene derivatives, often involves X-ray crystallography to determine precise molecular geometries. The influence of fluorination on the aromatic ring can induce changes in bond lengths and angles compared to non-fluorinated analogs, affecting the overall molecular conformation and packing in the crystalline state (Thalladi et al., 1998).

Chemical Reactions and Properties

Fluorophenoxy-methylbenzene compounds participate in various chemical reactions, including further functionalization of the aromatic ring, interactions with nucleophiles and electrophiles, and participation in coupling reactions. The presence of the fluorophenoxy group can influence the reactivity patterns of the molecule, making it a versatile intermediate for synthesizing more complex molecules (Baker et al., 1995).

Physical Properties Analysis

The physical properties of 1-(4-Fluorophenoxy)-3-methylbenzene, such as melting and boiling points, solubility in different solvents, and crystal structure, are crucial for its application in material science and organic synthesis. Fluorinated compounds often exhibit unique physical properties, including increased thermal stability and altered solubility profiles, which can be advantageous in various applications (Yang & Hsiao, 2004).

Chemical Properties Analysis

The chemical properties of 1-(4-Fluorophenoxy)-3-methylbenzene, such as acidity/basicity, reactivity towards different chemical reagents, and stability under various conditions, are influenced by the presence of the fluorophenoxy group. This group can affect the electron density distribution across the molecule, influencing its reactivity and interactions with other molecules. Studies on related fluorinated aromatic compounds provide insights into how fluorination affects chemical behavior, including changes in reactivity and potential for forming novel compounds (Gail & Coenen, 1994).

科学研究应用

生物转化研究

对罗多球菌 opacus 1cp 转化单氟苯酚的研究突出了氟焦没食子酸作为中间体的形成。这项研究证明了微生物途径转化氟化芳香族化合物的能力,表明在生物修复和复杂有机分子合成中的潜在应用 (Finkelstein 等人,2000)。

芳氧基脱氟研究

已经研究了五氟苯的芳氧基脱氟,产生了诸如 1-苯氧基-2,3,5,6-四氟苯和 1-(4'-氟苯氧基)-2,3,5,6-四氟苯的化合物,而无需使用贵金属催化。这为合成复杂氟化芳香族化合物提供了一条途径,这些化合物可能对材料科学和药物研究有用 (Adonin & Bardin, 2013)。

光物理研究

对聚(苯乙炔)中发色团聚集和平面化的影响的研究提供了对化合物光物理性质的见解。这些研究对于开发用于光电应用的新材料至关重要 (Levitus 等人,2001)。

金属离子荧光传感器

基于邻氨基苯酚衍生物的金属离子检测(例如 Al3+)的荧光传感器的发展展示了氟苯氧基化合物在创建用于环境监测和生物医学研究的灵敏且选择性探针中的应用 (Ye 等人,2014)。

电化学研究

甲基三氯生(一种氯代和甲氧基取代苯氧基苯衍生物)在玻璃碳阴极上的电化学还原研究揭示了与环境净化和合成危害较小的衍生物相关的机制 (Peverly 等人,2014)。

合成应用

从前体合成无载体添加的 4-[18F]氟苯酚证明了氟苯氧基化合物在放射药学中的相关性,特别是对于开发 PET 显像剂 (Ross 等人,2011)。

属性

IUPAC Name |

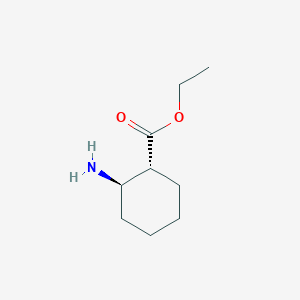

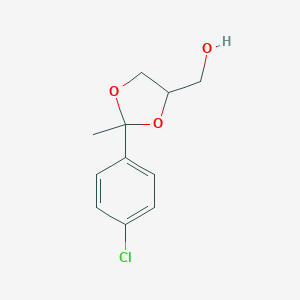

1-fluoro-4-(3-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVQRVSBMIDSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602085 | |

| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenoxy)-3-methylbenzene | |

CAS RN |

1514-26-7 | |

| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。